Cr(III)-B-Gppnhp

Description

Properties

IUPAC Name |

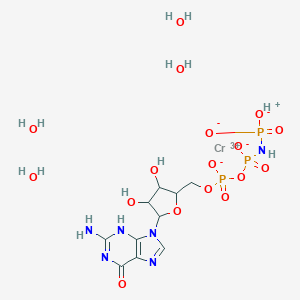

[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate;chromium(3+);hydron;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O13P3.Cr.4H2O/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;4*1H2/q;+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPISGBRAZWGQHP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N.O.O.O.O.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22CrN6O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117604-44-1 | |

| Record name | Chromium (III) bidentate guanosine 5'-(beta,gamma-imido)triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117604441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis and Preparative Methodologies for Cr Iii Gppnhp Research Grade Material

Strategies for Coordination of Chromium(III) to Guanosine (B1672433) Nucleotide Analogs

The synthesis of Cr(III)-GppNHp involves the direct coordination of the chromium(III) ion to the phosphate (B84403) chain of the guanosine nucleotide analog, GppNHp. A common method involves heating a solution of a chromium(III) salt, such as chromium(III) chloride, with GppNHp. researchgate.net The reaction is typically performed in an aqueous solution at a controlled pH.

The chromium(III) ion, with its d³ electron configuration, forms kinetically inert octahedral complexes. nih.govrsc.org In the case of guanosine nucleotides, coordination primarily occurs through the oxygen atoms of the β- and γ-phosphate groups. nih.gov This coordination is similar to how Mg²⁺ interacts with GTP in biological systems, but the inert nature of the Cr(III) complex prevents the hydrolysis of the terminal phosphate group.

The reaction conditions, including temperature, pH, and reactant concentrations, are crucial for optimizing the yield and purity of the Cr(III)-GppNHp complex. The formation of the complex can be influenced by the presence of other coordinating species in the reaction mixture. For instance, studies have shown that Cr(III) can also coordinate to the N7 atom of the guanine (B1146940) base, potentially leading to the formation of binary or ternary complexes. researchgate.net

Isomeric Purity and Stereochemical Considerations in Synthesis

A significant challenge in the synthesis of Cr(III)-nucleotide complexes is the potential for multiple isomers. The coordination of the multidentate nucleotide to the chromium(III) center can result in different geometric and stereoisomers. For Cr(III)-GppNHp, which involves a bidentate or tridentate chelation by the phosphate chain, several diastereomers can be formed due to the chirality of the ribose sugar and the arrangement of the ligands around the octahedral chromium center. nih.gov

These isomers, often designated as Λ (lambda) and Δ (delta) for the chirality at the metal center, can exhibit different biological activities. Therefore, achieving isomeric purity is a critical aspect of the synthesis. nih.gov The stereochemistry of the final product is influenced by the reaction conditions and the inherent stereochemistry of the starting GppNHp. rijournals.comresearchgate.net The synthesis can lead to a mixture of isomers that may require separation.

Characterization Techniques for Confirming Cr(III)-GppNHp Complex Formation

A combination of spectroscopic and analytical techniques is employed to confirm the successful formation and characterize the structure of the Cr(III)-GppNHp complex.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the formation of the complex by observing changes in the absorption spectrum. Cr(III) complexes typically exhibit characteristic d-d electronic transitions in the visible region. nih.govscirp.orgresearchgate.net The coordination of GppNHp to Cr(III) leads to shifts in the absorption maxima and changes in molar absorptivity, providing evidence of complex formation. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR are powerful tools for characterizing the complex. ¹H NMR can confirm the integrity of the guanosine moiety after the reaction. ³¹P NMR is particularly informative for studying the coordination at the phosphate chain. The chemical shifts of the α, β, and γ phosphorus atoms are sensitive to the coordination environment, and the formation of the Cr(III) complex results in distinct changes in the ³¹P NMR spectrum. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the synthesized complex and for separating different isomers. nih.gov Reverse-phase HPLC is commonly used to separate the Cr(III)-GppNHp complex from unreacted GppNHp and other byproducts. elifesciences.orgpnas.org

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the Cr(III)-GppNHp complex, verifying the successful coordination of the chromium ion. researchgate.net

Below is a table summarizing the characterization techniques and their expected outcomes:

| Technique | Parameter | Expected Outcome for Cr(III)-GppNHp |

| UV-Vis Spectroscopy | λmax (nm) | Shift in absorption maxima compared to free Cr(III) and GppNHp. nih.govscirp.org |

| ³¹P NMR | Chemical Shift (ppm) | Significant shifts in the resonances of the β- and γ-phosphates upon coordination to Cr(III). nih.govnih.gov |

| ¹H NMR | Chemical Shift (ppm) | Confirmation of the guanosine structure, with potential small shifts in proton resonances near the coordination site. nih.gov |

| HPLC | Retention Time | A distinct peak for the Cr(III)-GppNHp complex, separated from free GppNHp and impurities. nih.govelifesciences.org |

| ESI-MS | m/z ratio | A peak corresponding to the calculated molecular weight of the [Cr(GppNHp)] complex. researchgate.net |

Purification Protocols for Biochemical Application

The purity of Cr(III)-GppNHp is crucial for its use in biochemical and structural studies, as contaminants can lead to ambiguous or erroneous results. Purification protocols typically involve chromatographic techniques to separate the desired complex from unreacted starting materials, byproducts, and isomeric impurities.

Ion-Exchange Chromatography: This method is effective for separating charged molecules. Anion exchange chromatography can be used to separate the negatively charged Cr(III)-GppNHp complex from other components in the reaction mixture. hamiltoncompany.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique widely used for the purification of nucleotide analogs. nih.gov It can effectively separate Cr(III)-GppNHp from free GppNHp and can also be used to resolve different stereoisomers of the complex. nih.gov The choice of the column and the mobile phase gradient is critical for achieving optimal separation.

Size-Exclusion Chromatography: This technique, also known as gel filtration, separates molecules based on their size. It can be used as a final polishing step to remove any remaining small molecule impurities or aggregates. nih.gov

The purified Cr(III)-GppNHp is typically stored as a frozen aqueous solution. The stability of the complex under various storage conditions should be assessed to ensure its integrity over time.

Structural Elucidation and Conformational Analysis of Cr Iii Gppnhp and Its Biomacromolecular Complexes

X-ray Crystallographic Studies of Cr(III)-GppNHp in Complex with GTPases and G-Proteins

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including complex biomacromolecular assemblies. mpg.dewikipedia.orgyale.edulibretexts.org By crystallizing a protein in complex with Cr(III)-GppNHp, researchers can obtain high-resolution snapshots of the protein in its activated state.

Crystallization Strategies for Cr(III)-GppNHp-Protein Complexes

The formation of well-ordered crystals is a critical bottleneck in X-ray crystallography. yale.edunist.gov For protein-Cr(III)-GppNHp complexes, several strategies are employed to obtain diffraction-quality crystals. These often involve co-crystallization, where the pre-formed complex is subjected to various crystallization conditions. nih.gov

Successful crystallization requires satisfying the dual criteria of complex stability and controlled precipitation. usask.ca Protein-protein interactions, which are often central to the function of GTPases, can be weak or transient, necessitating conditions that preserve these interactions. usask.ca Screening a wide range of parameters such as pH, temperature, precipitant type and concentration, and the presence of additives is crucial. nist.govnumberanalytics.com For instance, polyethylene (B3416737) glycols (PEGs) of varying molecular weights at lower concentrations are often effective for protein complexes. usask.ca

In a specific example, the co-crystallization of CrArl13B•GppNHp and CrArl3•GDP was achieved in the presence of alkaline phosphatase to facilitate the formation of nucleotide-free CrArl3. nih.govelifesciences.org This approach led to crystals that diffracted to 2.5 Å, revealing the post-nucleotide-exchange state with GppNHp bound in both active sites. nih.govelifesciences.org The use of microseeding, where microscopic crystals from a previous experiment are used to nucleate new crystal growth, can also enhance the reproducibility and quality of the crystals. nih.gov

Table 1: Examples of Crystallization Conditions for Protein-Cr(III)-GppNHp Complexes

| Protein Complex | Crystallization Method | Key Reagents | Reference |

| CrArl13B–CrArl3 | Co-crystallization | Alkaline phosphatase, GppNHp | nih.govelifesciences.org |

| RCC1-nucleosome | Vapor diffusion, Microseeding | PEG2000 MME, Sodium acetate, Sodium citrate | nih.gov |

Resolution of Active Site Architectures with Cr(III)-GppNHp as a Ligand

The use of the non-hydrolyzable Cr(III)-GppNHp has been instrumental in visualizing the active site of numerous GTPases. By mimicking the GTP-bound state, it allows for the detailed characterization of the interactions between the nucleotide and the protein, as well as the conformation of key catalytic regions. unc.edurcsb.org

GTPases possess conserved structural motifs, including the P-loop and two "switch" regions (Switch I and Switch II), which undergo significant conformational changes upon GTP binding and hydrolysis. nih.gov Crystal structures of GTPases complexed with GppNHp reveal how the γ-phosphate of the nucleotide analog stabilizes these switch regions in their active conformation. nih.gov For example, in the structure of Gαs in complex with a cyclic peptide, GppNHp is clearly visible in the active site, mediating the interaction between the protein and the peptide inhibitor. nih.gov

The structure of CrArl13B in complex with CrArl3 and GppNHp showed that the interaction is mediated by the Switch I and II regions of CrArl13B, which contact CrArl3. nih.govelifesciences.org Similarly, the crystal structure of SEPT2 bound to GppNHp revealed conformational changes in the switch regions upon GTP binding. researchgate.net These structural insights are crucial for understanding the mechanisms of GTPase activation and their interactions with downstream effectors.

Conformational Changes Induced by Cr(III)-GppNHp Binding

The binding of GTP, or its analog Cr(III)-GppNHp, induces significant conformational changes in GTPases, which are central to their function as molecular switches. unc.edunih.gov These changes primarily occur in the Switch I and Switch II regions, which in turn modulate the protein's affinity for regulatory proteins and downstream effectors. unc.edunih.govnih.gov

In the case of the Ras protein, the exchange of GDP for GTP/GppNHp leads to the stabilization of the Switch II loop, which involves the formation of an α-helix. nih.gov This conformational change is critical for the interaction of Ras with its effectors. The binding of Cr(III) to transferrin has also been shown to induce a series of conformational changes in the protein. nih.gov

The structure of the Gαs/GppNHp complex bound to the cyclic peptide GN13 revealed that the peptide binds in a pocket between Switch II and the α3 helix, stabilizing the active conformation. nih.gov Alignment with the GTPγS-bound structure of Gαs showed a high degree of similarity, with a root-mean-square deviation of only 0.479 Å, confirming that GppNHp effectively mimics the active state. nih.gov These studies highlight how Cr(III)-GppNHp binding locks the GTPase in a specific conformation that can be studied in detail, providing a molecular basis for its signaling activity.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Cr(III)-GppNHp Interactions

NMR spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. libretexts.orguzh.ch It is particularly powerful for studying the subtle conformational changes and dynamic processes that occur upon ligand binding.

Chemical Shift Perturbation (CSP) Analysis for Interaction Mapping

Chemical shift perturbation (CSP) analysis is a widely used NMR technique to map the binding site of a ligand on a protein and to determine the affinity of the interaction. nih.govresearchgate.netplos.org The chemical shift of an atomic nucleus is highly sensitive to its local electronic environment. researchgate.netbiorxiv.org When a ligand like Cr(III)-GppNHp binds to a protein, it causes changes in the chemical shifts of the nuclei in and around the binding site. pnas.org

By comparing the NMR spectra of the protein in its free and Cr(III)-GppNHp-bound states, researchers can identify the specific amino acid residues involved in the interaction. nih.govpnas.org This is typically done by monitoring the changes in the ¹H and ¹⁵N chemical shifts of the protein's backbone amides in a ¹H-¹⁵N HSQC spectrum. nih.govpnas.org Residues exhibiting significant chemical shift perturbations are mapped onto the protein's structure to delineate the binding interface. pnas.org

For example, CSP analysis of AMPylated Rab1b in the presence of GppNHp revealed conformational differences between the active and inactive states, particularly in the switch regions and helix α1 near the nucleotide-binding site. pnas.org Similarly, studies on the interaction of Gαs variants with GppNHp using saturation-transfer difference (STD)-NMR, a related technique, highlighted variations in the nucleotide-protein interactions. biorxiv.orgnih.gov

Relaxation Dispersion and Dynamics Studies of Cr(III)-GppNHp Bound Proteins

NMR relaxation dispersion experiments are used to study the conformational dynamics of proteins on the microsecond to millisecond timescale. umn.eduresearchgate.net These motions are often associated with important biological processes such as ligand binding and catalysis. umn.eduuzh.ch

By binding Cr(III)-GppNHp, which traps the protein in an active-like state, researchers can use relaxation dispersion to probe the residual dynamics within this state. These experiments can reveal the presence of sparsely populated, transient conformational states that may be functionally important. nih.govmarquette.edu

For instance, relaxation dispersion studies on S100B showed that target binding reduces the dynamic properties of the protein. nih.gov In the context of GTPases, these techniques can provide insights into the conformational exchange processes that occur even when the protein is locked in its "active" state by Cr(III)-GppNHp. This information is crucial for a complete understanding of the allosteric communication within the protein and its interaction with other molecules. Studies on K-Ras-GppNHp have utilized relaxation dispersion to characterize conformational exchange dynamics within the active state. marquette.edu

Saturation-Transfer Difference (STD) NMR for Ligand Binding Epitopes

Saturation-Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful ligand-based NMR method used to identify the specific parts of a ligand that are in direct contact with a protein receptor. biorxiv.orgspringernature.com The technique relies on the transfer of magnetization from the protein to a bound ligand. glycopedia.eu

In a typical STD NMR experiment, a selective radiofrequency pulse is used to saturate a set of proton resonances belonging exclusively to the protein. glycopedia.eud-nb.info Through a process called spin diffusion, this saturation spreads throughout the entire protein. biorxiv.org When a ligand like GppNHp is bound to the protein, the saturation is further transferred to the ligand protons that are in close spatial proximity (typically within 4-5 Å) to the protein's surface. biorxiv.org As the ligand dissociates and re-enters the bulk solution, it carries this "memory" of saturation, leading to a detectable decrease in its NMR signal intensity. biorxiv.org

By subtracting a spectrum recorded with protein saturation (on-resonance) from a reference spectrum without saturation (off-resonance), a "difference" spectrum is generated. nih.gov This STD spectrum exclusively shows signals from ligands that have interacted with the protein. nih.gov Crucially, the intensity of each signal in the STD spectrum is proportional to the degree of saturation received by that specific ligand proton. biorxiv.org This allows for the creation of a "binding epitope map," which highlights the parts of the ligand most intimately involved in the binding interaction. d-nb.infouea.ac.uk Protons on the ligand that are closest to the protein surface receive the most saturation and therefore show the strongest signals in the STD spectrum. springernature.com

In studies of G-proteins, STD-NMR has been successfully used to analyze the interaction with GppNHp. biorxiv.orgbiorxiv.org By observing the protons of the GppNHp molecule, researchers can determine which parts—the guanine (B1146940) base, the ribose sugar, or the triphosphate chain—are in direct contact with the amino acid residues in the nucleotide-binding pocket. biorxiv.org While Cr(III)-GppNHp is used to create a stable, non-reactive complex, the STD NMR experiment itself focuses on the GppNHp ligand to map its interaction interface. The results provide critical data for understanding the molecular basis of nucleotide recognition and for validating computational docking models. biorxiv.orgbiorxiv.org

| Step | Process | Outcome |

|---|---|---|

| 1. Selective Saturation | RF pulses are applied to protein-only resonances (e.g., aliphatic signals at ~0 ppm). | Protein protons become magnetically saturated. |

| 2. Spin Diffusion | Saturation spreads throughout the large protein molecule and is transferred to any bound ligand via the Nuclear Overhauser Effect (NOE). | Protons on the ligand that are close to the protein surface also become saturated. |

| 3. Ligand Dissociation | The saturated ligand dissociates from the protein and returns to the bulk solution. | The overall signal intensity for the ligand in solution is reduced. |

| 4. Difference Spectrum | A spectrum without protein saturation (off-resonance) is subtracted from the spectrum with saturation (on-resonance). | Only signals from the binding ligand appear, with intensities reflecting their proximity to the protein. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Conformational Dynamics and Distances

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that specifically detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. acs.org This makes it an invaluable tool for studying biomacromolecules, which are typically diamagnetic (lacking unpaired electrons) in their native state. elifesciences.org By introducing a paramagnetic probe, EPR can provide detailed information on local dynamics, solvent accessibility, and, through advanced pulsed techniques, precise distance measurements on the nanometer scale. elifesciences.orgacs.org

Site-Directed Spin Labeling (SDSL) with Cr(III) for Protein Dynamics

Site-Directed Spin Labeling (SDSL) is an approach that combines molecular biology and EPR spectroscopy. nih.gov It traditionally involves introducing a cysteine residue at a specific site in a protein, which is then covalently modified with a small, stable nitroxide radical (a spin label). elifesciences.org The EPR spectrum of this spin label is highly sensitive to its rotational motion, which is, in turn, dictated by the local protein environment and its dynamics. elifesciences.org

In the context of a Cr(III)-GppNHp-protein complex, the Cr(III) ion itself can act as a paramagnetic probe. nih.gov As a transition metal ion with unpaired electrons (S=3/2), Cr(III) is intrinsically EPR-active. nih.govresearchgate.net When Cr(III)-GppNHp is tightly bound to a protein, the Cr(III) ion is positioned within the nucleotide-binding pocket. This serves as a form of "in-situ" spin labeling, where the paramagnetic center is part of the ligand complex rather than being attached to the protein backbone.

The EPR lineshape of the bound Cr(III) is sensitive to its local environment and any conformational changes in the protein that affect the nucleotide-binding site. oup.com Changes in protein dynamics, for instance, upon binding of another protein or effector molecule, can alter the mobility of the bound Cr(III)-GppNHp, leading to measurable changes in the EPR spectrum. acs.org This approach provides a direct window into the dynamics specifically at the active site, complementing information from traditional SDSL experiments where labels are placed on the protein surface. nih.gov

Double Electron-Electron Resonance (DEER) Spectroscopy for Inter-spin Distances

Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a powerful pulsed EPR technique for measuring the distances between two paramagnetic centers in the range of approximately 1.5 to 16 nanometers. elifesciences.orgresearchgate.netrupress.org The method measures the magnetic dipole-dipole interaction between two electron spins; the strength of this interaction is inversely proportional to the cube of the distance between them. acs.org This allows for the determination of a distance distribution between the two spins, providing precise structural information about biomolecular complexes. nih.govrupress.organnualreviews.org

DEER is highly applicable to the study of Cr(III)-GppNHp-protein complexes. In such an experiment, the Cr(III) ion serves as one of the two required paramagnetic centers. nih.govnist.gov The second spin can be:

Another Cr(III) ion : In the case of a dimeric protein where each monomer binds a molecule of Cr(III)-GppNHp.

A nitroxide spin label : Introduced at a specific site on the protein via conventional SDSL. acs.org

Another paramagnetic metal ion : Either naturally occurring or engineered into a binding site on the protein. pitt.eduacs.org

By measuring the dipolar interaction between the Cr(III) in the nucleotide-binding pocket and a second spin label at a known location, a precise distance constraint can be obtained. nist.govacs.org This information is critical for modeling the three-dimensional structure of the complex, defining the orientation of different protein domains, and characterizing large-scale conformational changes that are central to protein function. rupress.organnualreviews.org The use of paramagnetic metal ions like Cr(III) as one of the spin centers is an expanding area of EPR that offers advantages due to their fixed position and lack of mobility relative to a flexible nitroxide linker. pitt.edu

| Technique | Probe | Information Obtained | Application to Cr(III)-GppNHp System |

|---|---|---|---|

| EPR Lineshape Analysis | Cr(III) ion in bound GppNHp | Dynamics and polarity of the nucleotide-binding site. | Detects conformational changes in the protein's active site. |

| DEER Spectroscopy | Pair of spins: [Cr(III)] and [Nitroxide Label or another Metal Ion] | Precise distance distribution (1.5-16 nm) between the two spins. | Provides structural constraints for modeling domain orientations and protein-protein interactions. |

Interactions of Cr Iii Gppnhp with Biological Macromolecules and Enzymes

Binding Kinetics and Thermodynamics with GTP-Binding Proteins (GTPases, G-Proteins)

Guanosine (B1672433) 5'-[β,γ-imido]triphosphate (GppNHp) is a widely used non-hydrolyzable GTP analog that effectively locks GTP-binding proteins (GTPases) in their active conformation, facilitating the study of their interactions and functions. medchemexpress.comscientificlabs.co.uk The replacement of the typical Mg²⁺ cofactor with Cr(III) creates a stable complex that has been utilized to investigate the mechanisms of various enzymes.

Dissociation and Association Rate Constants of Cr(III)-GppNHp

While specific kinetic data for the direct binding of a pre-formed Cr(III)-GppNHp complex to most GTPases are not extensively documented, studies using GppNHp with the native Mg²⁺ ion provide a baseline for understanding these interactions. For instance, kinetic analyses of the Ffh•FtsY complex, a component of the signal recognition particle pathway, have shown that the association rate is significantly accelerated by the presence of 4.5S RNA, a catalytic component of the bacterial SRP. ucsf.edu In studies with the GTPase dynamin, the non-hydrolyzable GTP analog, guanosine-5'-(γ-thio)-triphosphate (GTPγS), exhibited an association (on) rate of 1.2 s⁻¹µM⁻¹ and a dissociation (off) rate of 27 s⁻¹, resulting in a dissociation constant (Kd) of 23 µM. researchgate.net

The use of Cr(III) in place of Mg²⁺ generally leads to the formation of exchange-inert complexes, which are slow to dissociate. nih.gov This property is valuable for structural studies but complicates the measurement of rapid kinetic parameters. Research on Cr(III) nucleotide complexes with transducin, a G-protein involved in vision, revealed a lower binding affinity for Cr(III)GTP and Cr(III)Gpp(NH)p compared to their Mg²⁺ counterparts. nih.gov However, the rate of hydrolysis of transducin-bound Cr(III)GTP was found to be similar to that of Mg(II)GTP. nih.gov In studies of (Na⁺ + K⁺)-ATPase, Cr(III)ATP was shown to inactivate the enzyme, and the dissociation constants of substrate complexes with the inactive enzyme were evaluated. sci-hub.se

| Parameter | Value | GTPase/System | Condition | Reference |

| Association Rate (k_on) | 1.2 s⁻¹µM⁻¹ | Dynamin (MM construct) | with GTPγS | researchgate.net |

| Dissociation Rate (k_off) | 27 s⁻¹ | Dynamin (MM construct) | with GTPγS | researchgate.net |

| Dissociation Constant (K_d) | 23 µM | Dynamin (MM construct) | with GTPγS | researchgate.net |

This table presents kinetic data for a GppNHp analog with a specific GTPase and is illustrative of the types of measurements made in this field.

Allosteric Effects of Cr(III)-GppNHp on Protein Conformation and Function

GppNHp binding induces significant conformational changes in GTPases, primarily in the "switch I" and "switch II" regions, which are critical for interaction with downstream effector proteins. physiology.org These allosteric changes are the basis of the molecular switch function of G-proteins. physiology.org The binding of a ligand at an allosteric site can alter enzymatic activity or binding affinity at a distal active site. researchgate.net This regulation is achieved by shifting the dynamic equilibrium of the protein's conformational ensemble towards either an active or inactive state. researchgate.net

Cr(III) complexes, due to their slow ligand exchange rates, can effectively trap and stabilize specific conformational states of enzymes. nih.gov This allows for detailed structural and functional analysis of these states. For instance, Cr(III)Gpp(NH)p was used to activate the cGMP phosphodiesterase in retinal rod outer segments, demonstrating that the activation by the transducin-GTP complex is a membrane-associated event. nih.gov The allosteric effects of nucleotides are also crucial in the regulation of cyclic nucleotide-dependent protein kinases, where binding to regulatory domains induces conformational changes that lead to the activation of the catalytic subunit. cdnsciencepub.com The use of GppNHp in studying the glucagon (B607659) receptor and adenylate cyclase has suggested that guanine (B1146940) nucleotides alter the mode of coupling between the receptor and the catalytic unit. nih.gov

Cr(III)-GppNHp as a Probe for Nucleotide Binding Sites and Metal Ion Coordination

The unique properties of Cr(III)-GppNHp make it an excellent probe for investigating the intricacies of nucleotide binding pockets and the roles of metal ions in enzymatic catalysis.

Mimicry of Magnesium Ion (Mg2+) in Enzyme Active Sites

In many enzymatic reactions involving nucleotide triphosphates, Mg²⁺ plays a crucial catalytic and structural role. researchgate.net Cr(III) has been shown to substitute for Mg²⁺ in some enzymatic systems, albeit with varying degrees of efficiency. nih.gov At micromolar concentrations, Cr(III) can replace Mg²⁺ and weakly activate the Klenow fragment of E. coli DNA polymerase I. nih.gov The use of inert chromium and cobalt complexes has been instrumental in demonstrating that the metal ion cofactor in E. coli exonuclease III can potentiate catalysis through outer-sphere contacts, meaning direct interaction is not always required. uzh.chacs.org

In pyruvate (B1213749) kinase, the Cr(III) complex of ADP (CrADP) acts as a paramagnetic analog of MgADP and has been used to study the spatial arrangement of substrates at the catalytic site. researchgate.net These studies indicated that CrADP replaces MgADP at the active site. researchgate.net Similarly, in studies of (Na⁺ + K⁺)-ATPase, the enhancement of inactivation by Cr(III)ATP in the presence of Mg²⁺ suggests conformational changes at the triphosphate site induced by the metal ions. sci-hub.se

Characterization of the Phosphate-Binding Loop (P-loop) and Switch Regions

The P-loop (or Walker A motif) and the switch I and switch II regions are conserved structural elements in GTPases that are fundamental to nucleotide binding and hydrolysis. physiology.orgresearchgate.net The P-loop interacts with the β-phosphate of the nucleotide and the essential Mg²⁺ ion. researchgate.net The switch regions, particularly switch I, undergo significant conformational changes upon GTP binding, which is stabilized by interactions with the γ-phosphate. physiology.orgnih.gov

The use of GppNHp has been central to the structural characterization of the "active" state of these regions. nih.gov By binding GppNHp, the switch regions adopt a more ordered conformation, which is necessary for effector protein recognition. aaem.pl Studies on Rab GTPases have shown that Guanine Nucleotide Exchange Factors (GEFs) induce large conformational changes in the switch regions to facilitate nucleotide release. nih.gov The structure of Rab1b in complex with GppNHp serves as a reference for the active conformation when studying these exchange dynamics. nih.gov In the absence of a γ-phosphate, as in the GDP-bound or nucleotide-free states, the switch regions are often flexible and disordered. embopress.org The stable nature of the Cr(III)-GppNHp complex would be particularly useful for high-resolution structural techniques like X-ray crystallography and NMR to provide a static, detailed picture of the active conformation of the P-loop and switch regions.

Interactions with DNA and RNA in the Context of Cr(III) Complexation

While GppNHp itself does not directly interact with DNA or RNA in the context of this article's focus, Cr(III) ions and their complexes are known to have significant interactions with nucleic acids. aaem.plsci-hub.se Intracellular reduction of carcinogenic Cr(VI) leads to the formation of stable Cr(III) species that can bind to DNA and proteins. nih.govnih.gov

Cr(III) can interact with DNA in multiple ways. It can form outer-sphere complexes with the phosphate (B84403) backbone through electrostatic interactions. nih.govnih.gov More significantly, Cr(III) can form covalent adducts with DNA bases, primarily guanine. nih.govacs.org These Cr(III)-DNA adducts can be binary (Cr(III)-DNA) or ternary, involving a bridging ligand like an amino acid or glutathione (B108866) (e.g., cysteine-Cr(III)-DNA). aaem.plsci-hub.se These adducts can lead to DNA strand breaks, cross-links, and mutagenesis, and they can interfere with the processes of DNA replication and transcription by inhibiting the binding of transcription factors. sci-hub.senih.govresearchgate.net The genotoxicity of chromium is largely attributed to these Cr(III)-DNA interactions. aaem.pl

Role of Cr(III) in Nucleotide Analog-DNA/RNA Binding

The interaction of Cr(III) with DNA and RNA is a critical aspect of its biological activity. Research indicates that Cr(III) can bind directly to nucleic acids, with a preference for certain sites. Studies have shown two primary modes of interaction: a weaker, reversible electrostatic attraction to the phosphate backbone and a much more stable, kinetically inert coordination with nucleobases. acs.org The rate of this stable binding follows the order of guanine (G) > cytosine (C) > thymine (B56734) (T) ≈ adenine (B156593) (A), with a particular affinity for the N7 position of guanine. acs.orgnih.gov This interaction can lead to the formation of highly stable Cr(III)-DNA adducts and cross-links. researchgate.net

When Cr(III) is part of a complex with a nucleotide analog like GppNHp, its binding characteristics to DNA or RNA may be modulated. While direct studies on a pre-formed Cr(III)-GppNHp complex binding to DNA are scarce, the principles of coordination chemistry suggest that the Cr(III) ion could act as a bridge between the nucleotide analog and the nucleic acid strand. Experiments with other Cr(III) complexes have shown that such ternary adducts can form. researchgate.net For instance, Cr(III) has been shown to mediate cross-links between amino acids or glutathione and the DNA phosphate backbone. researchgate.net Similarly, a Cr(III)-GppNHp complex could facilitate the localization of the nucleotide analog to specific sites on DNA or RNA, potentially influencing processes like transcription or replication. nih.govnih.gov

Studies on Cr(III) bound to chromatin have demonstrated an enhanced template activity for in vitro RNA synthesis, suggesting that Cr(III) binding can alter chromatin structure to increase the number of initiation sites for RNA polymerase. nih.gov The presence of a nucleotide analog in a Cr(III) complex could further influence these interactions, potentially directing the Cr(III) to regions of nucleic acids that are recognized by nucleotide-binding proteins. Research has also shown that Cr(III) binding is more significant with nuclear DNA than with total cellular RNA. researchgate.net

Formation of DNA-Protein Crosslinks Mediated by Cr(III)-Analog Complexes

A significant manifestation of chromium's genotoxicity is its ability to induce DNA-protein crosslinks (DPCs), which are highly toxic lesions that can block replication and transcription. nih.gov The formation of these crosslinks is critically dependent on the Cr(III) oxidation state. researchgate.netnih.gov The established mechanism involves a three-step process:

Reduction of Cr(VI) to Cr(III): Intracellular reductants like ascorbate (B8700270) and glutathione reduce the more permeable hexavalent chromium (Cr(VI)) to the reactive trivalent state. nih.govnih.gov

Cr(III)-DNA Adduction: The generated Cr(III) rapidly binds to DNA, primarily forming adducts with the phosphate backbone and guanine bases. nih.govacs.org This step is the initial and rate-limiting part of the crosslinking process. nih.gov

Protein Capture: The DNA-bound Cr(III) then acts as a coordination site to "capture" a nearby protein, forming a stable ternary protein-Cr(III)-DNA crosslink. nih.govacs.org

This mechanism highlights that the initial event is Cr(III) binding to DNA, not to the protein. nih.gov The subsequent conjugation of a protein is the slower, rate-limiting step. acs.org The formation of DPCs can be mediated by Cr(III) complexes involving other small molecules. For example, ternary adducts involving Cr(III) and amino acids (like cysteine and histidine) or the tripeptide glutathione have been well-documented. researchgate.net

In the context of a Cr(III)-nucleotide analog complex, the analog could play a role in the specificity of the crosslinking. Nucleoside analogs themselves are known to sometimes induce DPCs by trapping enzymes onto DNA. nih.govmdpi.com A Cr(III)-GppNHp complex could theoretically be targeted to nucleotide-binding sites on proteins that are in close proximity to DNA, such as DNA or RNA polymerases and transcription factors. Once localized, the reactive Cr(III) center could then mediate the crosslink between the protein and the DNA strand. The stability of these crosslinks is significant, as many are resistant to dissociation by chelating agents, indicating a strong, covalent-like character. vt.edu

Interactive Data Table: Research Findings on Cr(III)-Mediated Interactions

| Finding | Macromolecule(s) Involved | Key Outcome | Research Focus | Reference(s) |

| Three-Step DPC Formation | DNA, Proteins, Cr(III) | Cr(III)-DNA adduction precedes protein capture. | Mechanism of Cr-induced DPCs | acs.org, nih.gov, nih.gov |

| Binding Affinity to Nucleobases | DNA, Cr(III) | Binding rate follows G > C > T ≈ A. | Cr(III)-DNA interaction kinetics | acs.org |

| Site of DNA Adduction | DNA, Cr(III) | Cr(III) interacts with guanine N7 positions. | Molecular structure of Cr-DNA adducts | nih.gov |

| Effect on RNA Synthesis | Chromatin, RNA, Cr(III) | Cr(III) binding enhances RNA synthesis in vitro. | Cr(III) effect on transcription | nih.gov |

| Ternary Adduct Formation | DNA, Glutathione, Amino Acids, Cr(III) | Cr(III) mediates crosslinks between small molecules and DNA. | Mutagenicity of Cr(III) adducts | researchgate.net |

Mechanistic Enzymology and Catalytic Studies Using Cr Iii Gppnhp

Investigation of GTP Hydrolysis Mechanisms by GTPases

GTPases are a superfamily of enzymes that act as molecular switches in a vast array of cellular processes by cycling between an active GTP-bound state and an inactive GDP-bound state. pnas.orgnih.govnih.gov The intrinsic rate of GTP hydrolysis is often slow and is accelerated by GTPase-activating proteins (GAPs). nih.govnih.gov Understanding the precise mechanism of this hydrolysis is fundamental to comprehending cellular signaling.

Cr(III)-GppNHp as a Transition State Analog for Phosphoryl Transfer

The hydrolysis of GTP proceeds through a phosphoryl transfer reaction where the γ-phosphate is cleaved. researchgate.net This process involves a high-energy transition state that is fleeting and difficult to study directly. Cr(III)-GppNHp serves as an excellent mimic of this transition state. The coordination of the chromium ion with the phosphates of GppNHp creates a stable complex that structurally resembles the pentacovalent phosphate (B84403) intermediate of the transition state. whiterose.ac.uk This allows for the use of techniques like X-ray crystallography to capture high-resolution snapshots of the enzyme's active site as it engages with this transition-state-like molecule. mdpi.com These structural studies provide crucial information about the geometric and electronic environment required for catalysis.

The use of such analogs is critical because the natural GTP-bound state is transient, quickly turning over to GDP. rcsb.org By using Cr(III)-GppNHp, scientists can effectively "freeze" the enzyme in an active-like conformation, facilitating detailed structural and mechanistic analysis. rcsb.org

Elucidation of Catalytic Residues and Water Molecules in the Active Site

Structural studies of GTPases complexed with Cr(III)-GppNHp have been instrumental in identifying and understanding the roles of key amino acid residues and water molecules in the catalytic process. For instance, in Ras proteins, a critical glutamine residue (Gln61) is positioned to orient a water molecule for nucleophilic attack on the γ-phosphate of GTP. nih.govrcsb.org Structures with GppNHp have helped to visualize the precise positioning of this glutamine and the network of hydrogen bonds involving surrounding water molecules that are essential for the hydrolysis reaction. rcsb.org

The DxxGQ motif within the switch II region of many GTPases provides a glutamine that acts as a catalytic residue for the intrinsic hydrolysis reaction. nih.gov The coordination of the Mg²⁺ ion, which is crucial for high-affinity nucleotide binding and hydrolysis, is also stabilized by interactions with residues in the switch I and switch II regions, as well as by water molecules. nih.govrsc.org The use of GppNHp in structural studies has allowed for a detailed mapping of these interactions, revealing how the enzyme active site is exquisitely organized to facilitate catalysis. nih.govrcsb.org

Probing Conformational Dynamics During the Catalytic Cycle

The function of GTPases is intrinsically linked to conformational changes, particularly within two flexible regions known as switch I and switch II. nih.govphysiology.org These regions change their conformation depending on whether GTP or GDP is bound, thereby dictating the protein's ability to interact with downstream effectors. pnas.org

Stabilization of Specific GTP-Bound States by Cr(III)-GppNHp

Cr(III)-GppNHp is instrumental in stabilizing the "active" conformation of GTPases. pnas.orgnih.gov In the GTP-bound state, the switch I and switch II regions become more ordered and adopt a conformation that is recognized by effector proteins. pnas.orgnih.govphysiology.org By binding Cr(III)-GppNHp, the GTPase is locked in this active state, allowing for detailed structural and biophysical characterization. rcsb.orgnih.gov

For example, crystal structures of Ras in complex with GppNHp have provided a foundational understanding of how Ras functions as a binary switch. nih.gov These studies have revealed that in the active state, threonine 35 (in switch I) and glycine (B1666218) 60 (in switch II) form hydrogen bonds with the γ-phosphate, holding these switch regions in a specific, active conformation. nih.gov This stabilization is crucial for studying the interactions between the GTPase and its binding partners. nih.govmarquette.edu

Insights into Conformational Flexibility of Switch Regions

X-ray crystallography and NMR spectroscopy on GTPases bound to GppNHp have revealed that even in this "locked" state, the switch regions can exhibit a degree of polysterism or conformational heterogeneity. rcsb.orgnih.govnih.gov For instance, studies on H-RasT35S mutant in complex with GppNHp revealed two distinct crystal structures with prominent differences in the switch I and switch II regions, highlighting the inherent flexibility of these loops. rcsb.org This flexibility is thought to be a key factor in the regulation of GTP hydrolysis and the ability of the GTPase to interact with a diverse range of effector proteins. nih.govrcsb.org

Role in Enzyme Activation and Regulation Mechanisms

The cycling of GTPases between their active and inactive states is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which accelerate GTP hydrolysis. pnas.orgnih.govnih.gov Cr(III)-GppNHp has been a key reagent in dissecting the mechanisms of these regulatory proteins.

By stabilizing the GTP-bound state, Cr(III)-GppNHp allows researchers to study the interaction between the activated GTPase and its GAP. This has been crucial in understanding how GAPs provide a catalytic "arginine finger" into the active site of the GTPase to stabilize the transition state of the hydrolysis reaction. mdpi.com Similarly, studies with GppNHp have shed light on how GEFs recognize the nucleotide-free state and promote the release of GDP, a rate-limiting step in the activation cycle. nih.gov

Modulating Dimerization and Oligomerization of GTPases

Cr(III)-GppNHp and its parent analog GppNHp are instrumental in studying the nucleotide-dependent assembly of GTPases into dimers and higher-order oligomers. For many GTPases, the binding of GTP, mimicked by GppNHp, induces conformational changes that promote self-association. This dimerization or oligomerization is often a prerequisite for their catalytic activity and biological function.

For instance, the human guanylate binding protein 1 (hGBP1), a large GTPase involved in innate immunity, requires dimerization for its function. americanelements.com Studies using the non-hydrolyzable analog GppNHp have shown that its binding to hGBP1 triggers the formation of a head-to-head dimer. atamanchemicals.com This dimerization is essential for the cooperative hydrolysis of GTP. wikipedia.org The use of GppNHp allows researchers to stabilize this dimeric state and investigate the specific structural rearrangements that occur upon nucleotide binding, such as the association of the C-terminal α-helices which is crucial for subsequent oligomerization. atamanchemicals.com

Similarly, the interferon-inducible p47 GTPase IIGP1, which plays a role in resistance to intracellular pathogens, demonstrates GppNHp-dependent dimerization. wikipedia.org Crystallographic studies have revealed a noncrystallographic dimer in the GppNHp-bound form of IIGP1, and further biochemical evidence confirms that this dimerization is necessary for cooperative GTP hydrolysis and the formation of larger oligomers. wikipedia.org In the Roco family of proteins, which includes the Parkinson's disease-associated protein LRRK2, GppNHp binding has also been linked to changes in the monomer-dimer equilibrium. For the LRRK2 R1441G mutant, GppNHp binding promotes a higher degree of dimerization compared to the GDP-bound state. wikidata.orgwikipedia.org

The stability of the Cr(III)-GppNHp complex is particularly advantageous for these studies, as it can "freeze" the GTPase in its dimerization-competent state, facilitating detailed analysis by methods like X-ray crystallography or spectroscopy.

Table 1: Examples of GppNHp-Modulated GTPase Dimerization

| GTPase | Effect of GppNHp Binding | Key Research Finding | Reference(s) |

|---|---|---|---|

| Human Guanylate Binding Protein 1 (hGBP1) | Induces dimerization. | Binding of GppNHp leads to the formation of a head-to-head dimer, which is essential for stimulating its GTPase activity. atamanchemicals.comwikipedia.org | americanelements.comatamanchemicals.comwikipedia.org |

| Interferon-Inducible GTPase 1 (IIGP1) | Promotes dimerization and oligomerization. | The GppNHp-bound crystal structure contains a dimer required for cooperative GTP hydrolysis and subsequent oligomerization. wikipedia.org | wikipedia.org |

| Leucine-Rich Repeat Kinase 2 (LRRK2) | Can shift the monomer-dimer equilibrium toward dimerization. | The pathogenic R1441G mutant shows a higher degree of dimerization in the presence of GppNHp compared to GDP. wikidata.org | wikidata.org |

| Chlorobium tepidum Roco protein (CtRoco) | Influences the monomer-dimer state. | Roco proteins switch between monomeric and dimeric states during GTP hydrolysis; GppNHp helps model the dimeric interface. wikipedia.org | wikipedia.org |

Understanding GTPase Activating Protein (GAP) and Guanine Nucleotide Exchange Factor (GEF) Interactions

The functional cycle of GTPases is tightly controlled by two main types of regulatory proteins: GTPase Activating Proteins (GAPs), which accelerate GTP hydrolysis to inactivate the GTPase, and Guanine Nucleotide Exchange Factors (GEFs), which promote the release of GDP to allow GTP binding and activation. wikipedia.orgfishersci.atamericanelements.com Cr(III)-GppNHp is a critical reagent for dissecting the mechanisms of these regulators.

GAPs recognize and bind to the active, GTP-bound conformation of a GTPase. sigmaaldrich.com Because Cr(III)-GppNHp mimics this state but is resistant to the GAP-stimulated hydrolysis, it allows researchers to trap and crystallize stable GTPase-GAP complexes. sigmaaldrich.com These structures provide static snapshots of the interaction, revealing how GAPs insert catalytic residues (like an "arginine finger") into the GTPase active site to stabilize the transition state of GTP hydrolysis. wikipedia.org This has been fundamental to understanding the catalytic mechanism for various GTPase families, including Ras, Rho, and Rab. wikipedia.orgwikipedia.org

Table 2: Application of GppNHp in Studying GTPase-Regulator Interactions

| GTPase System | Regulatory Protein Type | Role of GppNHp (or its Cr(III) complex) | Mechanistic Insight Gained | Reference(s) |

|---|---|---|---|---|

| Ras Superfamily | GAP (e.g., p120GAP) | Traps Ras in the active, pre-hydrolysis state for complex formation with GAP. | Elucidation of the "arginine finger" mechanism, where the GAP supplies a key catalytic residue to the Ras active site. wikipedia.orgwikipedia.org | wikipedia.orgsigmaaldrich.comwikipedia.org |

| Rho Family | GAP (e.g., RhoGAP) | Stabilizes the GTP-bound ground state to allow for structural determination of Rho-GAP complexes. sigmaaldrich.com | Revealed that GAPs bind to the switch regions of Rho, stabilizing them for catalysis. sigmaaldrich.com | sigmaaldrich.com |

| Rab Family | GAP (e.g., TBC-domain GAPs) | Mimics the GTP-bound state to study the "dual finger" mechanism. | Showed that some RabGAPs provide both an arginine and a glutamine finger to the active site for catalysis. wikipedia.org | wikipedia.orgwikipedia.org |

| Rab Family | GEF (e.g., Rabex-5, DrrA) | Serves as a structural reference for the active, GTP-bound state. | Comparison of Rab:GEF and Rab:GppNHp structures reveals large conformational changes in switch regions during nucleotide exchange. ereztech.com | americanelements.comereztech.com |

| Ran | GEF (e.g., RCC1) | Used to characterize the final active state after GEF-mediated nucleotide exchange. | Kinetic and structural studies clarified the multi-step process of GDP release and GTP binding. wikipedia.org | wikipedia.org |

Applications of Cr Iii Gppnhp in Signal Transduction Research

Molecular Switch Mechanisms in G-Protein Signaling Pathways

G-proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. Cr(III)-GppNHp is crucial for studying the active "on" state, allowing researchers to investigate the structural changes and protein-protein interactions that occur upon G-protein activation.

The Ras family of small GTPases (including H-Ras, K-Ras, and N-Ras) are central regulators of cell proliferation, differentiation, and survival. rupress.org Mutations in Ras genes are found in approximately 30% of all human cancers, most commonly at hotspots like Gly12, Gly13, and Gln61. rupress.orgresearchgate.net These oncogenic mutations typically impair the GTPase activity of Ras, causing the protein to be perpetually locked in its active, signal-transmitting state, leading to uncontrolled cell growth. rupress.orgpnas.org

Cr(III)-GppNHp has been indispensable for elucidating the structural and functional consequences of these mutations. By forming a stable complex with Ras, Cr(III)-GppNHp allows for detailed crystallographic and NMR studies of the active conformation.

Key Research Findings:

Structural Analysis of Active States: X-ray crystallography of Ras proteins complexed with GppNHp has revealed the precise three-dimensional structures of their active states. citeab.comoutbreak.info These studies show that in its GTP-bound form, Ras exists in two interconverting conformations: an "inactive" state 1 and an "active" state 2. citeab.com Effector proteins bind to state 2, and the use of GppNHp has been critical in stabilizing this conformation for structural analysis. citeab.com

Oncogenic Mutant Studies: The GppNHp-bound state has been used to study the structure of oncogenic mutants like K-Ras(G12D). iium.edu.my In a notable study, a co-crystal structure of K-Ras(G12D) bound to GppNHp and a cyclic peptide inhibitor (KD2) revealed that the inhibitor binds to the Switch II groove, inducing a conformational change not seen in un-liganded K-Ras. iium.edu.my This highlights how GppNHp facilitates the discovery of novel therapeutic pockets in cancer-associated mutants.

Conformational Dynamics: The use of GppNHp has helped demonstrate that oncogenic mutations can weaken the interaction between the catalytic domain of K-Ras4B and its hypervariable region (HVR). biorxiv.org This facilitates the disassociation of the HVR, exposing the effector binding site and up-regulating oncogenic signaling in a nucleotide-independent manner. biorxiv.org

| Ras Mutant | Technique | Key Finding with GppNHp | Reference |

|---|---|---|---|

| H-Ras (Wild-Type & T35S) | X-ray Crystallography, 31P NMR | Clarified the mechanism of state transition between "inactive" state 1 and "active" state 2 by solving the first tertiary structure of state 1. | citeab.com |

| K-Ras (G12D) | X-ray Crystallography | Enabled co-crystallization with a peptide inhibitor, revealing a novel, druggable pocket in the Switch II region. | iium.edu.my |

| M-Ras (Wild-Type) | X-ray Crystallography, 31P NMR | Solved the crystal structure corresponding to the state 1 conformation, providing a basis for developing drugs that hold Ras in an "off" state. | outbreak.info |

| K-Ras4B (Various Oncogenic Mutants) | Molecular Dynamics, NMR | Showed that GTP binding (mimicked by GppNHp) and oncogenic mutations can loosen HVR-catalytic domain interactions, promoting an active conformation. | biorxiv.org |

Heterotrimeric G-proteins, composed of α, β, and γ subunits, are the molecular switches that couple G-protein-coupled receptors (GPCRs) to intracellular effectors like enzymes and ion channels. nih.govufrgs.br Upon receptor activation, the Gα subunit releases GDP, binds GTP, and dissociates from the Gβγ dimer. embopress.org Both the Gα-GTP and the Gβγ subunits can then modulate the activity of downstream effectors. nih.govistanbul.edu.tr

Cr(III)-GppNHp is used to mimic the active Gα-GTP state, allowing researchers to study its interactions with effector proteins without the complication of GTP hydrolysis. cbs.dk

Key Research Findings:

Effector Activation: GppNHp has been shown to directly activate G-proteins, leading to the modulation of effector enzymes like adenylyl cyclase and phospholipase C, as well as ion channels. cbs.dk This receptor-independent activation is a cornerstone for demonstrating G-protein involvement in a signaling pathway.

Structural Basis of Interaction: The stable Gα-GppNHp complex has been crucial for solving the structures of Gα subunits bound to their effectors. These structures reveal that nucleotide binding induces conformational changes in three "switch" regions of the Gα subunit, which are critical for effector recognition and binding. ufrgs.brembopress.org

Regulator of G-protein Signaling (RGS) Proteins: GppNHp has been used to study the interaction between Gα subunits and RGS proteins, which act as GTPase-activating proteins (GAPs) to terminate the signal. researchgate.net These studies help elucidate the mechanisms that ensure the timely deactivation of G-protein signaling.

| G-Protein System | Technique / Application | Role of GppNHp | Reference |

|---|---|---|---|

| General Heterotrimeric G-Proteins | Electrophysiology, Enzyme Assays | Used for receptor-independent activation to confirm G-protein involvement in ion channel and enzyme regulation. | cbs.dk |

| Gαs / Adenylyl Cyclase | Crystallography, Peptide Screening | Used as the active-state target to discover a selective peptide inhibitor (GsIN-1) that binds to a novel pocket and blocks adenylyl cyclase activation. | biorxiv.org |

| Gα Subunits | Structural Biology (General) | Stabilizes the active conformation, revealing how the three switch regions rearrange upon GTP binding to interact with effectors. | embopress.org |

Role in Nuclear Transport and Associated Cellular Mechanisms

Beyond plasma membrane signaling, GTPases are vital for intracellular trafficking. Cr(III)-GppNHp has been applied to study the mechanisms of nuclear transport, which are governed by the Ran GTPase.

The directionality of transport into and out of the nucleus is controlled by a steep concentration gradient of Ran-GTP, which is high in the nucleus and low in the cytoplasm. nih.govjenabioscience.comnih.gov This gradient is maintained by the spatial separation of Ran's regulatory proteins: Ran-guanine nucleotide exchange factor (RanGEF, or RCC1), which is bound to chromatin in the nucleus, and Ran-GTPase activating protein (RanGAP), which is located in the cytoplasm. nih.govwikipedia.org

GppNHp, as a non-hydrolyzable GTP analog, disrupts this finely tuned cycle. By locking Ran in its GTP-bound state, it prevents the hydrolysis necessary for the release of cargo in the cytoplasm (for export) and the dissociation of import receptors from Ran in the nucleus. This effectively blocks nucleocytoplasmic shuttling. researchgate.net

Necroptosis is a form of regulated necrotic cell death executed by the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL). ingentaconnect.comyoutube.comuni-freiburg.de Recent studies have revealed a surprising role for nuclear transport in this pathway. Key necroptotic proteins, including RIPK3 and MLKL, shuttle between the nucleus and the cytoplasm. guidetopharmacology.org

Research has shown that following necroptosis induction, RIPK3 and MLKL are activated in the nucleus. guidetopharmacology.org Their subsequent cooperative export to the cytosol is required for the formation of the necrosome, the signaling platform that ultimately leads to cell death. guidetopharmacology.org The nuclear import inhibitor GppNHp has been shown to reduce necroptosis, suggesting that the continuous shuttling of these proteins is critical for the pathway. ingentaconnect.comguidetopharmacology.org In one study, necroptosis induced by a specific MLKL mutant was inhibited by GppNHp but not by inhibitors of RIPK1/RIPK3, indicating that nuclear MLKL itself can trigger cell death in a manner dependent on nuclear transport machinery. ingentaconnect.com

Investigation of Metabolic Pathways and Enzyme Regulation

While the primary application of Cr(III)-GppNHp is in studying G-protein signal transduction, the GppNHp analog has also been utilized to probe the regulation of certain metabolic enzymes and pathways that are directly or indirectly controlled by GTP levels or G-proteins. citeab.comnih.govnih.gov

Research using GppNHp has provided insights into how G-proteins can influence metabolic activity. For example, a study on rat cerebral cortex membranes found that tubulin polymerized with GppNHp could significantly activate adenylyl cyclase. nih.gov Adenylyl cyclase produces the second messenger cAMP, a key allosteric regulator of enzymes involved in major metabolic pathways like glycogenolysis and glycolysis. This suggests a mechanism where a G-protein-like action (transfer of GppNHp from tubulin to Gsα) can directly influence a metabolic regulatory enzyme. nih.gov

In another study using a Xenopus oocyte expression system, GppNHp was found to suppress the uptake of 2-deoxyglucose, a glucose analog. nih.gov The findings suggested that this effect was due to the inhibition of hexokinase, the first enzyme in the glycolytic pathway, rather than a direct effect on the GLUT1 glucose transporter itself. nih.gov This demonstrates the use of GppNHp as a tool to dissect the regulation of glucose metabolism at the enzymatic level.

Chromium(III) Binding to ATP Synthase and AMPK Pathway Activation

Recent research has illuminated a significant molecular mechanism for chromium(III), identifying mitochondrial ATP synthase as a direct target. nih.govnih.gov This interaction provides a new framework for understanding the physiological effects of Cr(III) beyond its historically debated role in insulin (B600854) signaling. nih.gov

Studies have demonstrated that Cr(III) localizes primarily in the mitochondria and binds directly to the beta subunit of ATP synthase. nih.govnih.gov Specifically, Cr(III) coordinates with the catalytic residues Thr213 and Glu242 within the active site, displacing the essential magnesium ion (Mg2+). nih.goveurekalert.orghku.hk This binding event inhibits the catalytic activity of ATP synthase in a dose- and time-dependent manner, thereby suppressing ATP production. nih.gov

The inhibition of ATP synthase leads to an increase in the cellular AMP/ATP ratio. nih.gov This shift in the energy balance of the cell is a critical signal that triggers the activation of the 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. nih.govnih.gov AMPK activation occurs as a direct consequence of the Cr(III)-mediated suppression of ATP synthase. nih.govnih.gov This mechanism has been observed to be particularly effective under conditions of high glucose stress. nih.gov The activation of the AMPK pathway represents a crucial downstream effect of Cr(III)'s interaction with ATP synthase, linking the metal ion to fundamental cellular metabolic regulation. hku.hknih.gov

Table 1: Research Findings on Cr(III) Interaction with ATP Synthase and AMPK Activation

| Finding | Description | Key Residues/Factors | Outcome | Source(s) |

|---|---|---|---|---|

| Binding Target | Cr(III) binds directly to mitochondrial ATP synthase. | ATP synthase beta subunit | Inhibition of enzyme activity | nih.gov, nih.gov |

| Binding Site | Cr(III) coordinates with catalytic residues in the active site. | Thr213, Glu242 | Displacement of Mg2+ | nih.gov, eurekalert.org |

| Enzyme Kinetics | Inhibition of ATP synthase activity is dose- and time-dependent. | Increasing Cr(III) concentration and time | Suppression of ATP synthesis | nih.gov |

| Cellular Energy | Cr(III) binding elevates the cellular AMP/ATP ratio. | AMP, ATP | Signal for energy stress | nih.gov |

| Pathway Activation | The elevated AMP/ATP ratio activates the AMPK pathway. | AMPK, ACC | Activation of downstream metabolic regulation | nih.gov, nih.gov |

Impact on Glucose and Lipid Metabolism Studies

The discovery of the Cr(III)-ATP synthase-AMPK axis has significant implications for research into glucose and lipid metabolism. By activating AMPK, Cr(III) influences a range of downstream processes that are central to metabolic health. nih.gov

Glucose Metabolism: The activation of AMPK by Cr(III) has been shown to improve glucose metabolism, particularly in models of hyperglycemia and insulin resistance. nih.goveurekalert.orghku.hk Activated AMPK can enhance cellular glucose uptake and helps to maintain normal blood sugar levels. hku.hkopenaccessjournals.com Research demonstrates that by inhibiting ATP synthase and activating AMPK, Cr(III) can rescue mitochondria from fragmentation induced by high glucose levels. nih.gov This mechanism provides a molecular basis for the long-observed, though poorly understood, effects of chromium on improving glucose tolerance. openaccessjournals.commdpi.com Studies using chromium supplementation have shown improvements in blood glucose, insulin sensitivity, and HbA1C levels in models of insulin resistance. mdpi.comnih.gov The Cr(III)-GppNHp compound, by extension, can be used to probe these specific G-protein-independent signaling pathways in glucose homeostasis studies.

Lipid Metabolism: The role of Cr(III) extends to the regulation of lipid metabolism, which is also influenced by the AMPK signaling pathway. nih.govhku.hk AMPK activation is known to inhibit enzymes involved in fatty acid and cholesterol synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase. frontiersin.org Studies have reported that chromium supplementation can lead to an improved blood lipid profile. mdpi.com Furthermore, research in aquatic models has shown that dietary Cr(III) exposure significantly up-regulates genes involved in lipid metabolism, including those for steroid and terpenoid backbone biosynthesis. nih.gov These findings suggest that Cr(III) plays a role in modulating lipid pathways, and the use of Cr(III)-GppNHp can help to dissect the specific signaling events involved, separating them from classical insulin-mediated effects.

Table 2: Effects of Cr(III)-Mediated AMPK Activation on Metabolic Markers

| Metabolic Area | Marker/Process | Observed Effect | Implication | Source(s) |

|---|---|---|---|---|

| Glucose | Glucose Uptake | Enhanced | Improved cellular energy supply | openaccessjournals.com |

| Glucose | Hyperglycemia | Ameliorated | Better blood sugar control | nih.gov, nih.gov |

| Glucose | Insulin Sensitivity | Increased | Reduced insulin resistance | mdpi.com, nih.gov |

| Glucose | Mitochondrial Health | Rescued from hyperglycemia-induced fragmentation | Protection of cellular powerhouses | nih.gov |

| Lipid | Blood Lipid Profile | Improved | Potential cardiovascular benefits | mdpi.com |

| Lipid | Gene Expression | Upregulation of lipid metabolism genes (e.g., steroid biosynthesis) | Modulation of lipid synthesis pathways | nih.gov |

Advanced Spectroscopic and Biophysical Characterization of Cr Iii Gppnhp Complexes

Fourier Transform Infrared (FTIR) Spectroscopy for Protonation States and Vibrational Dynamics

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the secondary structure of proteins and investigating the protonation states of amino acid residues. thermofisher.com The amide I (C=O stretching) and amide II (N-H bending) bands in the infrared spectrum are particularly sensitive to the protein's secondary structure. thermofisher.com

In the context of Cr(III)-GppNHp complexes, FTIR can be employed to detect subtle changes in protein conformation upon ligand binding. For instance, studies on other protein systems have shown that FTIR can be used to monitor the protonation and deprotonation of key amino acid side chains, such as aspartic and glutamic acid, by observing shifts in their characteristic C=O vibrational frequencies. nih.gov This is particularly relevant for understanding the catalytic mechanisms of GTPases, where proton transfer events are often crucial. nih.gov

Time-resolved FTIR spectroscopy can further illuminate the vibrational dynamics of the complex during biological processes. rsc.org By monitoring changes in the IR spectrum over time, it is possible to track the kinetics of conformational changes and the involvement of specific functional groups in the reaction pathway. Although direct FTIR studies on Cr(III)-GppNHp are not extensively documented in the provided results, the principles of the technique and its application to similar systems suggest its utility in characterizing the protonation states and dynamic structural changes within Cr(III)-GppNHp-protein complexes. thermofisher.comnih.gov

Table 1: Representative FTIR Band Assignments for Protein Secondary Structure

| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) |

| α-Helix | 1650–1658 | 1540–1550 |

| β-Sheet | 1620–1640 | 1520–1530 |

| Random Coil | ~1645 | ~1535 |

Note: The exact positions of these bands can vary depending on the specific protein and its environment.

UV-Visible Spectroscopy for Electronic Transitions and Complex Stability

UV-Visible spectroscopy is a fundamental technique used to study electronic transitions within molecules and to assess the stability of complexes. rsc.orguobabylon.edu.iq The absorption of UV or visible light excites electrons from lower to higher energy orbitals. rsc.org For transition metal complexes like those involving Cr(III), the d-d electronic transitions are of particular interest and often give rise to colored solutions. ethz.chlibretexts.org

The formation of a Cr(III)-GppNHp complex can be monitored by observing changes in the UV-Vis spectrum. The coordination of GppNHp to the Cr(III) ion alters the electronic environment of the metal, leading to shifts in the absorption maxima and changes in molar absorptivity. researchgate.netresearchgate.net These spectral changes can be used to determine the stoichiometry of the complex and to calculate its formation constant, providing a measure of its stability. libretexts.org

The stability of the Cr(III)-GppNHp complex under various conditions, such as different pH values, can also be assessed by monitoring its UV-Vis spectrum over time. researchgate.net A stable complex will exhibit a consistent spectrum, while dissociation or degradation of the complex will result in spectral changes. researchgate.net For instance, the stability of a rutin-Cr(III) complex was monitored by its absorbance at specific wavelengths over several days. researchgate.net

Table 2: Typical UV-Vis Absorption Maxima for Cr(III) Complexes

| Complex | λmax 1 (nm) | λmax 2 (nm) |

| [Cr(H₂O)₆]³⁺ | ~408 | ~575 |

| [CrCl(NH₃)₅]²⁺ | ~400 | ~575 |

Note: The absorption maxima are dependent on the specific ligands coordinated to the Cr(III) ion. libretexts.org

Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure and Thermal Stability

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the secondary structure of proteins and their thermal stability. nih.govnih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. harvard.edu The far-UV region (185-250 nm) of the CD spectrum is characteristic of the protein's secondary structure elements like α-helices, β-sheets, and random coils. harvard.eduunivr.it

Upon binding of Cr(III)-GppNHp to a protein, changes in the protein's secondary structure can be detected as alterations in its far-UV CD spectrum. rcin.org.pl This provides valuable information on the conformational changes induced by the formation of the complex. For example, an increase in the α-helical content would be reflected by more negative ellipticity at 208 and 222 nm.

Furthermore, CD spectroscopy is widely used to assess the thermal stability of proteins. univr.itelte.hu By monitoring the CD signal at a specific wavelength (often corresponding to a peak for the folded protein) as the temperature is increased, a thermal denaturation curve can be generated. harvard.edu The midpoint of this transition, the melting temperature (Tm), is a measure of the protein's thermal stability. harvard.edu Studies on Gαs variants have utilized variable-temperature CD spectroscopy to compare the thermal melting behavior and global structural features of the proteins in the presence of GppNHp. nih.gov

Table 3: Characteristic Far-UV CD Spectral Features for Protein Secondary Structures

| Secondary Structure | Wavelength (nm) | Molar Ellipticity |

| α-Helix | 222 (negative), 208 (negative), 193 (positive) | - |

| β-Sheet | 218 (negative), 196 (positive) | - |

| Random Coil | 212 (positive), 195 (negative) | - |

Source: univr.it

Fluorescence-Based Assays (e.g., FRET, Stopped-Flow) for Binding and Conformational Changes

Fluorescence-based assays are highly sensitive methods for studying molecular interactions, binding kinetics, and conformational changes in real-time. colorado.edu

Fluorescence Resonance Energy Transfer (FRET) is a technique that measures the transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. moleculardevices.com The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, making it a "molecular ruler" for studying proximity and conformational changes. In the context of Cr(III)-GppNHp, FRET can be used to monitor the binding of the complex to a protein. selcia.com For example, a fluorescently labeled GppNHp analog could act as the donor, and a fluorescent label on the protein could be the acceptor. Binding would bring the fluorophores into close proximity, resulting in a FRET signal. moleculardevices.com

Stopped-flow spectroscopy is a rapid-mixing technique that allows for the monitoring of fast kinetic processes, such as ligand binding and conformational changes, on the millisecond timescale. colorado.edubiorxiv.org When combined with fluorescence detection, it can track changes in the fluorescence signal (intensity or anisotropy) that occur upon the binding of Cr(III)-GppNHp to a protein. nih.gov For example, stopped-flow fluorescence has been used to study the kinetics of GppNHp binding to MnmE-GidA complexes and the conformational changes in Rab proteins upon Mg²⁺ addition. nih.govnih.gov These studies provide insights into the rates of association and dissociation, as well as the kinetics of subsequent conformational rearrangements. nih.govresearchgate.net

Time-resolved FRET (TR-FRET) is an advanced FRET technique that uses long-lifetime donor fluorophores to reduce background fluorescence, thereby increasing sensitivity. moleculardevices.comnih.gov TR-FRET assays are well-suited for high-throughput screening and have been used to study ligand binding to G protein-coupled receptors in the presence of GppNHp. biorxiv.orgresearchgate.net

Table 4: Applications of Fluorescence-Based Assays in Studying Cr(III)-GppNHp Complexes

| Technique | Application | Information Obtained |

| FRET | Binding studies, conformational changes | Proximity of binding partners, distance changes |

| Stopped-Flow Fluorescence | Binding kinetics, conformational dynamics | Rates of association/dissociation, kinetic intermediates |

| TR-FRET | High-throughput binding assays | Ligand affinity, binding kinetics |

Computational Approaches and Molecular Modeling of Cr Iii Gppnhp Systems

Molecular Dynamics (MD) Simulations of Cr(III)-GppNHp-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For Cr(III)-GppNHp-protein complexes, such as those with GTPase enzymes, MD simulations provide a dynamic view of the system, revealing how the protein structure fluctuates and adapts to the bound ligand. kobe-u.ac.jp Setting up such a simulation involves preparing the protein-ligand complex structure, solvating it in a water box with ions to neutralize the system, and applying a force field to describe the interatomic interactions. researchgate.netnih.gov A significant challenge for metalloproteins is the parameterization of the metal ion, Cr(III), which requires specialized force field parameters to accurately model its coordination geometry and interactions with the GppNHp molecule and protein residues. cardiff.ac.uk

MD simulations of GTPase systems, such as Ras, have been instrumental in understanding their function. kobe-u.ac.jp These simulations can be run for hundreds of nanoseconds or longer to capture biologically relevant motions, from local side-chain fluctuations to larger domain movements. mdpi.compnas.org

Table 1: Representative Parameters for an MD Simulation of a Cr(III)-GppNHp-Protein System

| Parameter | Value/Description | Purpose |

| Force Field | CHARMM36m (protein), CGenFF (ligand), Specialized Cr(III) parameters | Describes the potential energy of the system. |

| Water Model | TIP3P | Explicitly models the solvent environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 310 K | Simulates physiological conditions. |

| Pressure | 1 atm | Simulates physiological conditions. |

| Time Step | 2 fs | The interval for integrating the equations of motion. |

| Simulation Time | 200 ns - 1 µs | Duration of the simulation to capture relevant biological events. |

| Non-bonded Cutoff | 12 Å | Defines the distance for calculating short-range interactions. |

| Long-range Electrostatics | Particle Mesh Ewald (PME) | Accurately calculates long-range electrostatic forces. |

Principal Component Analysis (PCA) is another powerful technique used to identify the dominant, large-scale motions within the protein. By analyzing the covariance matrix of atomic fluctuations, PCA can describe the essential dynamics of the system, revealing the collective movements that constitute the protein's primary modes of conformational change. This analysis can help visualize the transition between different functional states, such as the "inactive" and "active" conformations of a GTPase. duke.edu